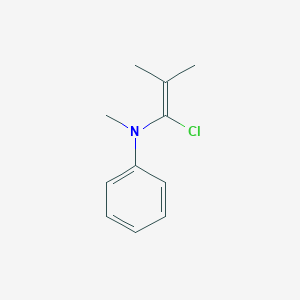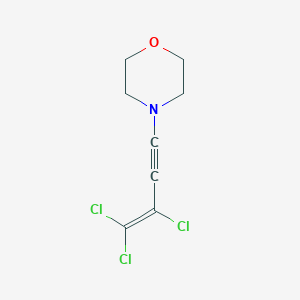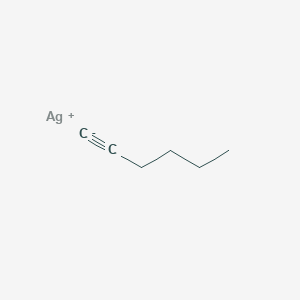
N-(1-Chloro-2-methylprop-1-en-1-yl)-N-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Chloro-2-methylprop-1-en-1-yl)-N-methylaniline is a chemical compound with the molecular formula C6H12ClNThis compound is used as an electrophilic reagent in various organic synthesis reactions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Chloro-2-methylprop-1-en-1-yl)-N-methylaniline involves the reaction of N,N-dimethylisobutylamine with phosgene in the presence of a catalyst such as dimethylformamide. The reaction is carried out in an ice-salt bath to maintain low temperatures. The product, 1-Chloro-N,N,2-trimethylpropenylamine, is obtained as a white or pale yellow solid .
Industrial Production Methods
In an industrial setting, the synthesis involves the use of larger quantities of reagents and solvents. The reaction mixture is typically stirred vigorously and heated to reflux to ensure complete reaction. The product is then purified by distillation under reduced pressure to obtain a high-purity compound .
化学反応の分析
Types of Reactions
N-(1-Chloro-2-methylprop-1-en-1-yl)-N-methylaniline undergoes various types of chemical reactions, including:
Electrophilic Addition: Reacts with aromatic compounds like benzene, furan, and pyrrole to introduce enamine groups into the aromatic ring.
Hydrolysis: Converts enamine groups into aryl alkyl ketones.
Cycloaddition: Participates in [2+2] cycloaddition reactions with conjugated dienes to form cyclobutanone derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Aromatic Compounds: Benzene, furan, pyrrole
Catalysts: Dimethylformamide, triethylamine
Solvents: Dichloromethane, petroleum ether
Major Products
The major products formed from these reactions include aryl alkyl ketones, cyclobutanone derivatives, and cyclobutyl lactam derivatives .
科学的研究の応用
N-(1-Chloro-2-methylprop-1-en-1-yl)-N-methylaniline is used in various scientific research applications, including:
Organic Synthesis: As an electrophilic reagent, it is used to introduce enamine groups into aromatic compounds.
Pharmaceutical Research: Used in the synthesis of potential drug candidates by modifying aromatic compounds.
Material Science: Employed in the synthesis of novel materials with unique properties.
作用機序
The mechanism of action of N-(1-Chloro-2-methylprop-1-en-1-yl)-N-methylaniline involves its role as an electrophilic reagent. It reacts with nucleophilic sites on aromatic compounds, leading to the formation of enamine groups. These enamine groups can undergo further reactions, such as hydrolysis or cycloaddition, to form various products .
類似化合物との比較
Similar Compounds
- **1-Chloro-N,N,2-trimethylprop-1-en
特性
CAS番号 |
58933-81-6 |
|---|---|
分子式 |
C11H14ClN |
分子量 |
195.69 g/mol |
IUPAC名 |
N-(1-chloro-2-methylprop-1-enyl)-N-methylaniline |
InChI |
InChI=1S/C11H14ClN/c1-9(2)11(12)13(3)10-7-5-4-6-8-10/h4-8H,1-3H3 |
InChIキー |
JMFAMTVPIZRCRN-UHFFFAOYSA-N |
正規SMILES |
CC(=C(N(C)C1=CC=CC=C1)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(Piperazine-1,4-diyl)bis{[5-(3,4-dichlorobutyl)pyridin-2-yl]methanone}](/img/structure/B14610737.png)

![3-[3-(4-Methylphenyl)-3-oxoprop-1-enyl]chromen-4-one](/img/structure/B14610744.png)



![N-[3-(furan-2-yl)propyl]-3-methylaniline;hydrochloride](/img/structure/B14610752.png)
![1-[4-(2-Cyclohexyl-1,3-dioxolan-2-yl)phenyl]ethan-1-one](/img/structure/B14610754.png)




